molecular formula C16H21NO3 B6363369 tert-Butyl (2R)-4-oxo-2-phenylpiperidine-1-carboxylate CAS No. 1391742-10-1

tert-Butyl (2R)-4-oxo-2-phenylpiperidine-1-carboxylate

Cat. No. B6363369
CAS RN: 1391742-10-1
M. Wt: 275.34 g/mol
InChI Key: UMUHNUZMXNXCMV-CQSZACIVSA-N
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Description

The compound is a derivative of piperidine, which is a widely used chemical structure in medicinal chemistry . The tert-butyl group is a common protecting group in organic chemistry, often used in peptide synthesis .


Synthesis Analysis

While specific synthesis methods for this compound were not found, tert-butyl esters are commonly synthesized using flow microreactor systems . Retrosynthetic analysis is often used in the design of synthesis routes .


Molecular Structure Analysis

The compound likely contains a piperidine ring, a phenyl group, and a tert-butyl ester group. The exact structure would need to be confirmed with techniques such as NMR or X-ray crystallography .


Chemical Reactions Analysis

The compound, like other organic peroxides, may be sensitive to heat, light, and certain chemical conditions, which could lead to decomposition .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the exact structure of the compound. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Chemical Synthesis

“tert-Butyl (2R)-4-oxo-2-phenylpiperidine-1-carboxylate” is an organic compound that has attracted attention in scientific research and industry. It is often used as a building block or intermediate in the synthesis of several novel organic compounds .

Pharmaceutical Research

This compound plays a significant role in pharmaceutical research. The piperazine moiety found in this compound is present in various bioactive compounds . For instance, the piperazinoacetic acid motif was found in highly selective factor Xa trypsin-like protease inhibitors .

Radiopharmaceutical Research

Functionalized piperazine derivatives, like “tert-Butyl (2R)-4-oxo-2-phenylpiperidine-1-carboxylate”, were applied in radiopharmaceutical research as starting material for spiro-compounds, which were used for the mild introduction of fluorine-18 .

Linkage of Biological Active Peptides

The acetic acid-piperazine core in “tert-Butyl (2R)-4-oxo-2-phenylpiperidine-1-carboxylate” was used for the linkage of biological active peptides .

Development of Histone Acylase (HDAC) Inhibitors

The piperazine residue in this compound was used as a linker in piperazine based hydroxamic acids as histone acylase (HDAC) inhibitors .

Preparation of Pleuromutilin Derivatives

The piperazine residue was also used as a spacer in pleuromutilin derivatives .

Safety and Hazards

Safety data sheets (SDS) provide information on the potential hazards of a compound. For example, tert-butanol, a related compound, is classified as a flammable liquid and can cause eye irritation . Proper handling and storage are crucial to minimize risks .

Future Directions

The future directions would depend on the specific applications of the compound. For example, in medicinal chemistry, further studies could explore its potential as a therapeutic agent . In synthetic chemistry, research could focus on optimizing its synthesis or exploring new reactions .

properties

IUPAC Name

tert-butyl (2R)-4-oxo-2-phenylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-16(2,3)20-15(19)17-10-9-13(18)11-14(17)12-7-5-4-6-8-12/h4-8,14H,9-11H2,1-3H3/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMUHNUZMXNXCMV-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)CC1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(=O)C[C@@H]1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2R)-4-oxo-2-phenylpiperidine-1-carboxylate

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